Allyl 5-(bromomethyl)isoxazole-3-carboxylate
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Overview
Description
Allyl 5-(bromomethyl)isoxazole-3-carboxylate: is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 5-(bromomethyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of an allyl bromide with a suitable isoxazole derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of eco-friendly reagents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Allyl 5-(bromomethyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The isoxazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include epoxides and hydroxylated derivatives.
Reduction Reactions: Products include amines and other reduced isoxazole derivatives.
Scientific Research Applications
Allyl 5-(bromomethyl)isoxazole-3-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Allyl 5-(bromomethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .
Comparison with Similar Compounds
- Methyl 5-(bromomethyl)isoxazole-3-carboxylate
- Ethyl 5-(bromomethyl)isoxazole-3-carboxylate
- Propyl 5-(bromomethyl)isoxazole-3-carboxylate
Comparison: Allyl 5-(bromomethyl)isoxazole-3-carboxylate is unique due to the presence of the allyl group, which imparts distinct reactivity and biological activity compared to its methyl, ethyl, and propyl analogs. The allyl group can undergo additional reactions, such as polymerization and cross-linking, making it valuable in material science and polymer chemistry .
Properties
CAS No. |
833445-84-4 |
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Molecular Formula |
C8H8BrNO3 |
Molecular Weight |
246.06 g/mol |
IUPAC Name |
prop-2-enyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-2-3-12-8(11)7-4-6(5-9)13-10-7/h2,4H,1,3,5H2 |
InChI Key |
NQQLQOYPMBTEMD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=NOC(=C1)CBr |
Origin of Product |
United States |
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